![molecular formula C26H23N3O4S B2586600 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 892300-70-8](/img/structure/B2586600.png)

2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

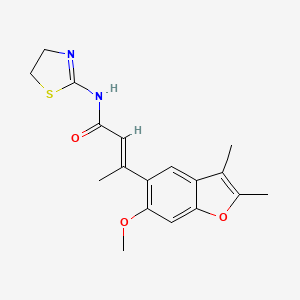

The compound “2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule with a molecular formula of C25H24N4O4S2 . It contains a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . This moiety is present in relevant drugs and has been studied in the development of new therapies .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 508.6 g/mol . It includes a pyridopyrimidine moiety, which can have four possible skeletons depending on where the nitrogen atom is located in the pyridine . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 508.6 g/mol, and its computed properties include an XLogP3-AA of 3.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . Other properties like melting point or solubility were not found in the available literature.

Scientific Research Applications

Synthesis and Biological Activity

- Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Studies reveal significant activity in certain derivatives, highlighting the chemical compound's potential as a basis for developing therapeutic agents (Selvam et al., 2012).

- Research into the crystal structure and biological activity of related compounds suggests moderate herbicidal and fungicidal activities, emphasizing the versatility of these molecules in various biological applications (Hu Jingqian et al., 2016).

Anticancer Properties

- Derivatives have shown potent anticancer activity, particularly against leukemia cell lines, demonstrating the compound's relevance in cancer research (Horishny et al., 2021).

- Another study focused on microwave-assisted synthesis of related compounds found promising inhibitory effects against acetylcholine esterase, suggesting potential therapeutic applications for neurodegenerative diseases (Ustalar & Yılmaz, 2017).

Antimicrobial and Anti-inflammatory Applications

- Compounds synthesized from this chemical structure have been investigated for their anti-Helicobacter pylori properties, with some showing potent antimicrobial activity. This indicates potential applications in treating infections caused by H. pylori (Katsura et al., 1999).

Enzyme Inhibition and Chemical Synthesis

- The compound has also been used as a building block in the synthesis of novel heterocyclic compounds, further illustrating its importance in medicinal chemistry and drug development efforts (Sanad & Mekky, 2018).

Future Directions

Future research could focus on further exploring the therapeutic potential of this compound, given the biological activity of similar pyridopyrimidine derivatives . Additionally, more detailed studies could be conducted to understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name |

2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)33-24(23)25(31)29(26)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFJXAYIQGAILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)

![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)